1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole
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Description
1-(4-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole, commonly known as TAK-220, is a chemical compound that has been synthesized and studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Polymer Chemistry and Material Science
- Precursor for Polysulfone Plastics : Bis (4-chlorophenyl) sulfone serves as a precursor in the synthesis of 4,4’-diamino-diphenyl sulfone and polysulfone plastics . These materials are known for their high-temperature resistance, mechanical strength, and chemical stability. Polysulfone plastics find applications in plumbing pipes, printer cartridges, and automobile fuses .
Chiral Synthesis and Drug Development
- 1-(4-Chlorophenyl)ethanol : This compound, derived from the chlorination of the imidazole, has applications in analytical chemistry , particularly in liquid chromatography and high-performance liquid chromatography . It exhibits chiral properties and can be used for the synthesis of drugs with desired enantiomeric purity .
Biological Activity and Enzyme Inhibition
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-6-4-3-5-7-15)22(19)17-10-8-16(20)9-11-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORLSPHHIBHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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